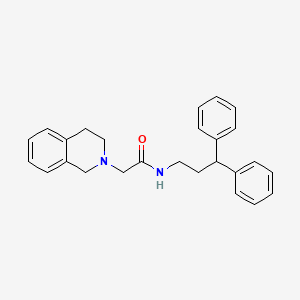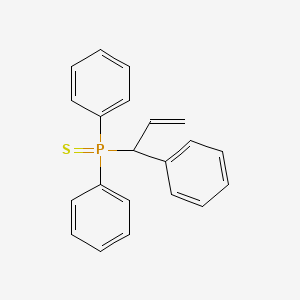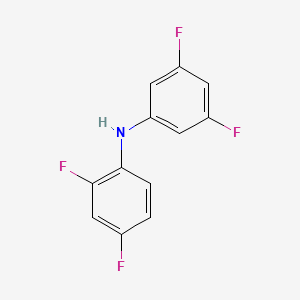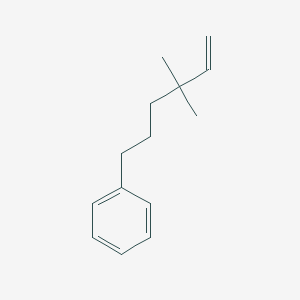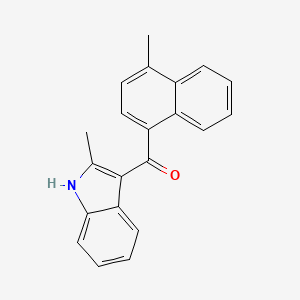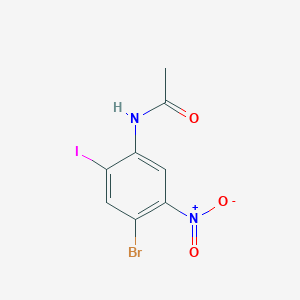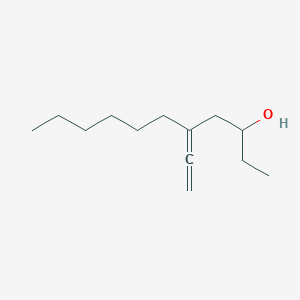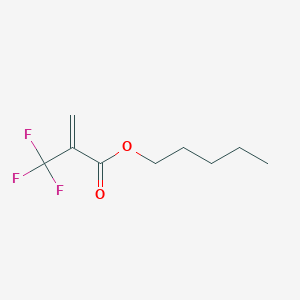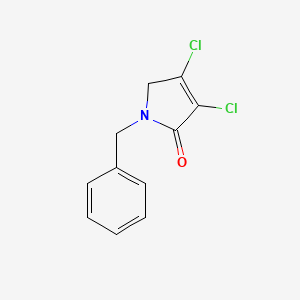![molecular formula C21H26O2 B14229767 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol CAS No. 500615-81-6](/img/structure/B14229767.png)
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is an organic compound with the molecular formula C21H26O2 It is characterized by the presence of a hydroxyphenyl group attached to a cyclohexyl ring, which is further connected to a propylphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexyl ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]phenol: Similar in structure but lacks the propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]methyl}phenol: Contains a methyl group instead of a propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]ethyl}phenol: Contains an ethyl group instead of a propyl group.
Uniqueness
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group provides additional hydrophobic interactions, potentially enhancing the compound’s binding affinity and selectivity for specific targets.
Eigenschaften
CAS-Nummer |
500615-81-6 |
|---|---|
Molekularformel |
C21H26O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h7-15,17,21-23H,2-6H2,1H3 |
InChI-Schlüssel |
IGOCSAIZDKFAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCC(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



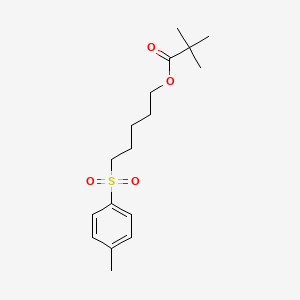
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
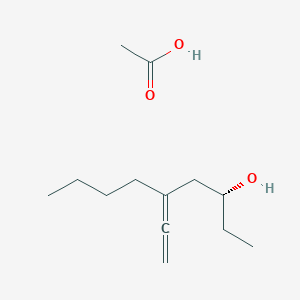
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
